2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester

Description

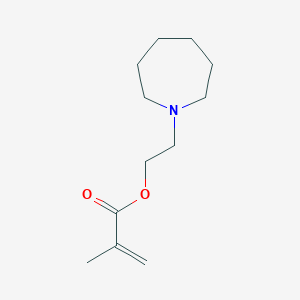

2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester is a methacrylate derivative featuring a seven-membered azepine ring (hexahydro-1H-azepin-1-yl) attached via an ethyl ester linkage. The azepine moiety likely enhances steric bulk and may confer unique reactivity or biological interactions compared to simpler esters. Such compounds are often utilized in polymer chemistry or pharmaceutical applications due to their tunable solubility and functional group diversity .

Properties

IUPAC Name |

2-(azepan-1-yl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-11(2)12(14)15-10-9-13-7-5-3-4-6-8-13/h1,3-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMILKJWVUBFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester typically involves the esterification of methacrylic acid with 2-(hexahydro-1H-azepin-1-yl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:

Reactants: Methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification.

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, industrial processes may employ alternative catalysts or solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.

Substitution Reactions: The nitrogen atom in the hexahydro-1H-azepin-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Polymerization: Polymers with varying degrees of cross-linking and mechanical properties.

Hydrolysis: Methacrylic acid and 2-(hexahydro-1H-azepin-1-yl)ethanol.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties for coatings, adhesives, and sealants.

Biomaterials: Investigated for use in biomedical applications such as drug delivery systems and tissue engineering due to its biocompatibility.

Surface Modification: Employed in the modification of surfaces to impart specific chemical functionalities or improve adhesion properties.

Industrial Applications: Utilized in the production of high-performance materials for automotive and aerospace industries.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-methyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester exerts its effects depends on its application:

Polymerization: The compound undergoes free radical polymerization, where the double bond in the methacrylate group reacts with initiators to form long polymer chains.

Biological Interactions: In biomedical applications, the ester group can undergo hydrolysis, releasing the active components that interact with biological targets.

Comparison with Similar Compounds

2-Propenoic Acid, 2-Methyl-, 2-(Dimethylamino)Ethyl Ester, Polymer with 1-Ethenylhexahydro-2H-Azepin (CAS 102972-64-5)

- Structure: Combines a dimethylaminoethyl methacrylate monomer with a hexahydroazepin-derived polymer backbone.

- The hexahydroazepin unit provides structural flexibility, which may improve polymer elasticity compared to the target compound’s simpler ester form.

- Applications : Used in coatings, adhesives, and biomedical materials due to its cationic nature and biocompatibility .

2-Propenoic Acid, 3-(2,3,4-Trimethoxyphenyl)-, 3-(Hexahydro-1H-1,4-Diazepin-1-yl)Propyl Ester (CAS 53427-75-1)

- Structure : Features a diazepine ring (seven-membered with two nitrogen atoms) and a trimethoxyphenyl group.

- The trimethoxyphenyl group enhances lipophilicity and UV stability, making this compound suitable for photoresist materials or bioactive agents.

- Applications : Likely used in specialty polymers or as intermediates in pharmaceutical synthesis .

2-Propenoic Acid, 2-Methyl-, Hexadecyl Ester

- Structure : A long-chain alkyl ester (C16) without cyclic amine groups.

- Key Differences : The hexadecyl chain drastically increases hydrophobicity, reducing solubility in polar solvents. This contrasts with the target compound’s moderate polarity from the azepine ring.

- Applications : Primarily employed in surfactants, lubricants, and cosmetic formulations due to its emollient properties .

2-Propenoic Acid, 2-Methyl-, Methyl Ester (CAS 96-33-3)

- Structure : A simple methacrylate ester lacking cyclic amines.

- Key Differences : Lower molecular weight (100.1 g/mol) and higher volatility compared to the target compound. The absence of the azepine group limits steric hindrance, making it more reactive in polymerization.

- Applications : Widely used in acrylic plastics, adhesives, and dental materials .

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |

|---|---|---|---|---|---|

| Target Compound | Not Available | ~255.3 (estimated) | Methacrylate ester, azepine ring | Moderate in polar solvents | Pharmaceuticals, specialty polymers |

| Polymer with Azepin (CAS 102972-64-5) | 102972-64-5 | Polymer (variable) | Dimethylaminoethyl, azepine | Water-soluble | Drug delivery, coatings |

| Diazepin Ester (CAS 53427-75-1) | 53427-75-1 | ~450 (estimated) | Trimethoxyphenyl, diazepine | Lipophilic | UV stabilizers, bioactive agents |

| Hexadecyl Ester | Not Available | ~340.5 (estimated) | Long alkyl chain | Hydrophobic | Surfactants, lubricants |

| Methyl Methacrylate (CAS 96-33-3) | 96-33-3 | 100.1 | Methacrylate ester | Organic solvents | Plastics, adhesives |

Key Findings and Implications

- Structural Impact : The azepine ring in the target compound introduces steric and electronic effects that differentiate it from simpler esters. This may enhance biocompatibility or polymer flexibility compared to analogues like methyl methacrylate .

- Functional Group Diversity : Compounds with cyclic amines (e.g., azepine, diazepine) exhibit varied solubility and reactivity, enabling applications ranging from drug delivery to UV protection .

- Application-Specific Design : The choice of ester substituents (e.g., alkyl chains, aromatic groups) tailors compounds for specific industrial or pharmaceutical uses, balancing hydrophobicity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.